molecular formula C25H27FN2O3S B2824279 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 893253-58-2

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2824279
CAS No.: 893253-58-2
M. Wt: 454.56
InChI Key: SWHXMNYAGVDFMC-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound with a unique structure that combines a cyclohexene ring, an indole moiety, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the cyclohexene and indole intermediates. The key steps include:

    Formation of the cyclohexene intermediate: This can be achieved through the hydrogenation of cyclohexanone in the presence of a suitable catalyst.

    Synthesis of the indole intermediate: This involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Coupling of intermediates: The cyclohexene and indole intermediates are then coupled using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Final acetamide formation: The coupled product is then reacted with acetic anhydride to form the final acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is unique due to the presence of the 4-fluorobenzyl sulfonyl group, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[3-[(4-fluorophenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O3S/c26-21-12-10-20(11-13-21)18-32(30,31)24-16-28(23-9-5-4-8-22(23)24)17-25(29)27-15-14-19-6-2-1-3-7-19/h4-6,8-13,16H,1-3,7,14-15,17-18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHXMNYAGVDFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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